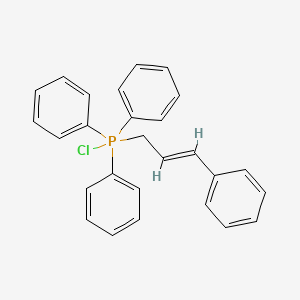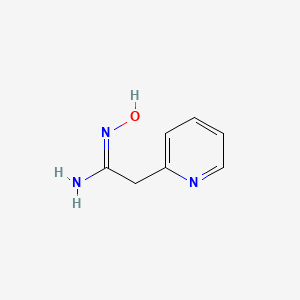
N'-hydroxy-2-pyridin-2-ylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-pyridin-2-ylethanimidamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-hydroxy-2-pyridin-2-ylethanimidamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production methods for N’-hydroxy-2-pyridin-2-ylethanimidamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-2-pyridin-2-ylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine compounds. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Applications De Recherche Scientifique
N’-hydroxy-2-pyridin-2-ylethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-pyridin-2-ylethanimidamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
N’-hydroxy-2-pyridin-2-ylethanimidamide can be compared with other similar compounds, such as:
2-pyridone: A key heterocycle with versatile applications in biology, natural products, dyes, and fluorescent materials.
N’-hydroxy-2-pyridin-4-ylethanimidamide: Another derivative of pyridine with similar chemical properties.
The uniqueness of N’-hydroxy-2-pyridin-2-ylethanimidamide lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
N'-hydroxy-2-pyridin-2-ylethanimidamide |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)5-6-3-1-2-4-9-6/h1-4,11H,5H2,(H2,8,10) |
Clé InChI |
PXMSSPLOGAKGEO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=NC(=C1)C/C(=N\O)/N |
SMILES canonique |
C1=CC=NC(=C1)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



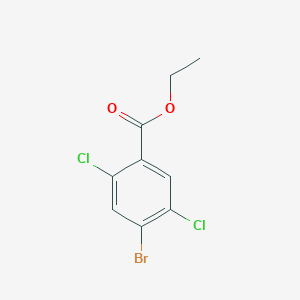
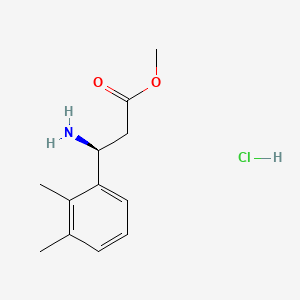
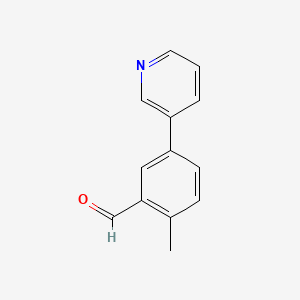
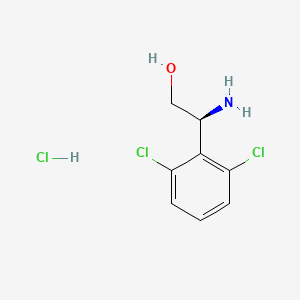

![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)

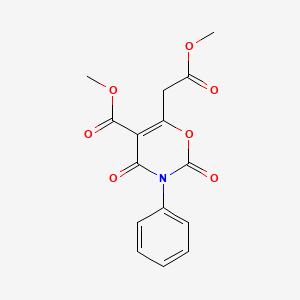
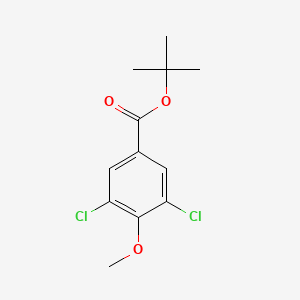
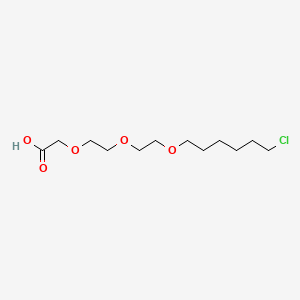
![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)

